molecular formula C₁₄H₂₀O₃ B1146066 (alphaR)-Hydroxy-benzenebutanoic Acid tert-Butyl Ester CAS No. 138333-11-6

(alphaR)-Hydroxy-benzenebutanoic Acid tert-Butyl Ester

Cat. No.: B1146066
CAS No.: 138333-11-6
M. Wt: 236.31
InChI Key:
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Description

(alphaR)-Hydroxy-benzenebutanoic Acid tert-Butyl Ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly used in the production of perfumes and flavorings. This particular compound is characterized by the presence of a hydroxy group and a tert-butyl ester group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (alphaR)-Hydroxy-benzenebutanoic Acid tert-Butyl Ester typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. This reaction is often catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually require refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of tert-butyl esters can be achieved through the transesterification of β-keto esters. This method involves the reaction of β-keto esters with tert-butyl alcohol in the presence of a catalyst, such as sodium or potassium tert-butoxide . The process is efficient and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(alphaR)-Hydroxy-benzenebutanoic Acid tert-Butyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ester group can produce an alcohol .

Scientific Research Applications

(alphaR)-Hydroxy-benzenebutanoic Acid tert-Butyl Ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of (alphaR)-Hydroxy-benzenebutanoic Acid tert-Butyl Ester involves its interaction with various molecular targets. The hydroxy group can participate in hydrogen bonding, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. These interactions can affect the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(alphaR)-Hydroxy-benzenebutanoic Acid tert-Butyl Ester is unique due to the presence of both a hydroxy group and a tert-butyl ester group. This combination of functional groups imparts distinct chemical properties, making it a valuable compound in various applications .

Properties

IUPAC Name

tert-butyl (2R)-2-hydroxy-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-14(2,3)17-13(16)12(15)10-9-11-7-5-4-6-8-11/h4-8,12,15H,9-10H2,1-3H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVGMSZRMOLZLF-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401237844
Record name 1,1-Dimethylethyl (αR)-α-hydroxybenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401237844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138333-11-6
Record name 1,1-Dimethylethyl (αR)-α-hydroxybenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138333-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (αR)-α-hydroxybenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401237844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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